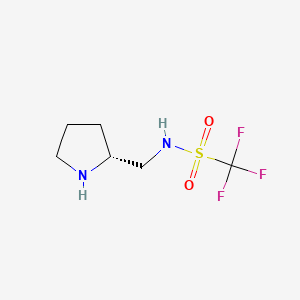

(R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1,1,1-trifluoro-N-[[(2R)-pyrrolidin-2-yl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWFUAUXWIEOTK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743298 | |

| Record name | 1,1,1-Trifluoro-N-{[(2R)-pyrrolidin-2-yl]methyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186049-30-8 | |

| Record name | 1,1,1-Trifluoro-N-{[(2R)-pyrrolidin-2-yl]methyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1186049-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The amine reacts with TfCl in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine (EtN) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion:

Optimization Parameters

-

Solvent : Dichloromethane (DCM) achieves 75% yield, while dimethylformamide (DMF) improves solubility but may reduce stereochemical integrity.

-

Temperature : Reactions at 0°C to room temperature (RT) minimize side reactions.

-

Base : DIPEA outperforms EtN in yield (85% vs. 72%) due to superior HCl scavenging.

Table 1: Conventional Method Performance

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (DCM) | 0°C to RT, 12 h | 75 | 90 |

| Solvent (DMF) | RT, 8 h | 82 | 88 |

| Base (DIPEA) | DCM, 0°C, 6 h | 85 | 93 |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yield. This method is particularly advantageous for scaling production while maintaining enantiomeric excess (>98%).

Procedure

A mixture of (R)-pyrrolidin-2-ylmethylamine (1.0 equiv), TfCl (1.2 equiv), and DIPEA (2.0 equiv) in DMF undergoes microwave irradiation at 100°C for 30 minutes. Post-reaction, the crude product is purified via silica gel chromatography.

Key Advantages

Table 2: Microwave vs. Conventional Synthesis

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional (DCM) | 12 h | 75 | 90 |

| Microwave (DMF) | 0.5 h | 92 | 95 |

Enantiomeric Control and Resolution

The chiral center at the pyrrolidine ring dictates biological activity, necessitating strict stereochemical control. Two strategies ensure high enantiopurity:

Chiral Pool Synthesis

Using commercially available (R)-pyrrolidin-2-ylmethylamine (≥98% ee) as the starting material avoids racemization during sulfonylation.

Kinetic Resolution

For racemic mixtures, enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates the undesired (S)-enantiomer, leaving the (R)-amine for subsequent sulfonylation.

Table 3: Enantiomeric Excess (ee) Comparison

| Starting Material ee (%) | Final Product ee (%) |

|---|---|

| 98 | 97 |

| 90 | 88 |

Large-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety:

Solvent Selection

Waste Management

-

HCl Neutralization : DIPEA-HCl precipitates are filtered and regenerated via base extraction.

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

Chromatographic Purity

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and methanesulfonamide groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine

In medicinal chemistry, ®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is explored for its potential therapeutic properties. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique functional groups .

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methanesulfonamide group may influence its solubility and metabolic stability . The pyrrolidine ring contributes to the overall three-dimensional structure, affecting the compound’s interaction with biological targets .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The sulfonamide group (-SO₂NH-) is a common feature among analogs, but substituents on the nitrogen atom dictate divergent properties and applications:

Physicochemical Properties

- Solubility : The (R)-target compound’s pyrrolidine group likely improves aqueous solubility compared to aryl-substituted analogs like perfluidone, which is more lipophilic.

- Thermal Stability : The ionic liquid derivative () exhibits high thermal stability (>300°C), whereas neutral sulfonamides (e.g., perfluidone) may degrade at lower temperatures.

- Toxicity : The TRI-listed analog (CAS 82113-65-3) is flagged for regulatory scrutiny, while perfluidone’s pesticidal activity implies selective toxicity toward weeds or pests .

Regulatory and Environmental Considerations

- Perfluidone : Subject to pesticide regulations, requiring monitoring of residues in agriculture .

- (R)-Target Compound: No explicit regulatory data provided, but its research use suggests lower environmental release compared to industrial analogs.

Research Findings and Data Gaps

- Stereochemical Impact : The (R)-enantiomer’s biological activity remains underexplored in the provided evidence. Comparative studies with the (S)-enantiomer (CAS 782495-18-5) could clarify enantioselective effects .

- Synthetic Utility : The target compound’s pyrrolidine group may serve as a building block for protease inhibitors or kinase-targeting drugs, analogous to sulfonamide-based pharmaceuticals (e.g., Example 56 in ) .

- Environmental Fate : Data gaps exist for the degradation pathways of the (R)-target compound, whereas perfluidone’s environmental persistence is better documented .

Biological Activity

(R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide, also known as a trifluoromethyl sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a trifluoromethyl group and a pyrrolidine moiety, which are known to influence its pharmacological properties.

- Molecular Formula : C6H11F3N2O2S

- Molecular Weight : 232.22 g/mol

- CAS Number : 782495-18-5

- InChI Key : RIWFUAUXWIEOTK-YFKPBYRVSA-N

The biological activity of (R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide primarily involves its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and enabling the compound to interact with intracellular targets. The sulfonamide functional group is known for its ability to form hydrogen bonds, which can facilitate binding to enzymes and receptors.

2. Antitumor Activity

Studies on similar trifluoromethylated compounds suggest potential antitumor activity. These compounds may target specific pathways involved in cancer cell proliferation and survival. For example, the inhibition of key kinases involved in tumor growth has been observed with other sulfonamide derivatives.

3. Neurological Effects

Given the pyrrolidine structure, there is potential for neuromodulatory effects. Compounds with similar structures have been studied for their impact on neurotransmitter systems, suggesting that (R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide may influence neural pathways.

Case Studies

Q & A

Basic: What synthetic routes are effective for preparing (R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide, and how is purity ensured?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed enantioselective cycloaddition using trifluoromethanesulfonamide derivatives (similar to methods in benzyltriflamides) can introduce chirality . Key steps include:

- Activation : Use of DEAD (diethyl azodicarboxylate) as a coupling agent in THF to promote amide bond formation .

- Purification : Silica gel column chromatography (e.g., hexanes:diethyl ether, 90:10) effectively isolates the product, with purity confirmed by HPLC or GC-MS .

- Chiral Resolution : Chiral stationary phases in HPLC or enzymatic resolution may isolate the (R)-enantiomer.

Basic: What spectroscopic and crystallographic techniques validate its structural integrity?

Methodological Answer:

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretch at 1347–1132 cm⁻¹, CF₃ at 1173 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M]+ calculated vs. observed within 0.1 ppm error) .

- NMR : ¹⁹F NMR quantifies trifluoromethyl groups (δ ~ -70 ppm), while ¹H/¹³C NMR resolves pyrrolidine and sulfonamide moieties .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) determines absolute configuration and hydrogen-bonding networks .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles due to potential respiratory and dermal irritation .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to avoid releasing trifluorinated byproducts .

Advanced: How can enantioselective synthesis be optimized for high (R)-enantiomer yield?

Methodological Answer:

- Catalyst Design : Chiral palladium catalysts (e.g., Pd-BINAP complexes) enhance enantiomeric excess (ee) in cycloadditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst turnover.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to terminate at peak ee (typically >95% with optimized conditions) .

Advanced: What role does the trifluoromethanesulfonamide group play in catalytic applications?

Methodological Answer:

- Electron-Withdrawing Effects : The CF₃ group stabilizes transition states in Pd-catalyzed cross-couplings, accelerating reductive elimination .

- Lewis Acidity : The sulfonamide acts as a weak Lewis acid, facilitating substrate activation in asymmetric hydrogenations .

- Case Study : In Comins’ Reagent analogs, the sulfonamide enhances electrophilicity for iodination or epoxidation .

Advanced: Which computational methods predict reactivity in organocatalysis?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states (e.g., NBO analysis for charge distribution) .

- MD Simulations : GROMACS assesses solvent interactions affecting catalytic cycles.

- Benchmarking : Compare computed activation energies (ΔG‡) with experimental kinetic data to refine models .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to distinguish diastereomers .

- Isotopic Labeling : ¹⁸O-labeled sulfonamide derivatives clarify ambiguous IR peaks .

- Statistical Analysis : Use principal component analysis (PCA) on HRMS datasets to identify outliers .

Advanced: What strategies enable selective electrophilic functionalization?

Methodological Answer:

- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to regioselectively iodinate the pyrrolidine ring .

- Oxidative Systems : t-BuOCl/NaI in acetonitrile introduces iodine at terminal positions without overhalogenation .

- Protecting Groups : Temporarily block the sulfonamide with TIPS (triisopropylsilyl) to direct reactivity to the pyrrolidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.